molecular formula C20H28O2 B161579 Hispanone CAS No. 82462-67-7

Hispanone

Cat. No.: B161579
CAS No.: 82462-67-7
M. Wt: 300.4 g/mol
InChI Key: DGCSFZBBNZMTAQ-AZUAARDMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hispanone can be synthesized through the oxidation of acetophenone. Common oxidizing agents used in this process include tert-butyl hydroperoxide and peroxybenzoic acid . The reaction typically occurs in the presence of dilute sulfuric acid or acetic acid. The resulting product is purified through distillation to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Hispanone undergoes various chemical reactions, including:

    Oxidation: Converts this compound into more oxidized derivatives.

    Reduction: Reduces this compound to form alcohols.

    Substitution: Involves replacing functional groups in the this compound molecule.

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces more oxidized diterpenoid derivatives.

    Reduction: Forms alcohol derivatives of this compound.

    Substitution: Results in halogenated this compound compounds.

Comparison with Similar Compounds

Hispanone is unique among diterpenoids due to its specific structure and biological activity. Similar compounds include:

  • Galeopsin (CAS#76475-16-6)
  • Persianone (CAS#170894-20-9)
  • 6alpha-Hydroxythis compound (CAS#596814-48-1)
  • 6beta-Hydroxythis compound (CAS#170711-93-0)
  • Leojaponin (CAS#864817-63-0)
  • Coronarin E (CAS#117591-81-8)
  • Coronarin A (CAS#119188-33-9)
  • Hedychenone (CAS#56324-54-0)

These compounds share structural similarities with this compound but differ in their functional groups and specific biological activities .

Properties

IUPAC Name

(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSFZBBNZMTAQ-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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